molecular formula C4H12NNaO7P2 B12691265 Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate CAS No. 84215-53-2

Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Cat. No.: B12691265
CAS No.: 84215-53-2
M. Wt: 271.08 g/mol
InChI Key: TZMFSKGQNJCLEU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is tetrasodium;2-[bis(phosphonatomethyl)amino]ethanol , reflecting its tetra-anionic phosphonate groups neutralized by sodium cations. The core structure consists of a central ethanolamine backbone where the nitrogen atom forms two methylene bridges to phosphonate groups (-PO33−).

The structural representation can be visualized as:

  • A 2-hydroxyethyl group (-CH2CH2OH) bonded to a nitrogen atom
  • Two methylene-phosphonate (-CH2PO33−) groups attached to the nitrogen

The SMILES notation is:

C(CO)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]  

This encodes the ethanolamine backbone, phosphonate groups, and four sodium counterions.

Alternative Designations and Registry Numbers

This compound is recognized by multiple identifiers:

Identifier Type Value
CAS Registry Number 22036-78-8
EC Number 283-710-5
DSSTox Substance ID DTXSID50916001
UNII H535C7XEH5

Synonyms include:

  • [[(2-Hydroxyethyl)imino]dimethylene]bisphosphonic acid, sodium salt
  • Tetrasodium {[(2-hydroxyethyl)azanediyl]bis(methylene)}bis(phosphonate)

Molecular Formula and Weight Analysis

The molecular formula is C4H9NNa4O7P2 , comprising:

  • 4 carbon atoms
  • 9 hydrogen atoms
  • 1 nitrogen atom
  • 4 sodium atoms
  • 7 oxygen atoms
  • 2 phosphorus atoms

The molecular weight is 337.02 g/mol , calculated as:
$$
(4 \times 12.01) + (9 \times 1.01) + 14.01 + (4 \times 22.99) + (7 \times 16.00) + (2 \times 30.97) = 337.02\ \text{g/mol}
$$
This matches experimental data from sodium bisphosphonate analogs.

Relationship to Bisphosphonate Derivative Class

The compound belongs to the bisphosphonate class, characterized by two phosphonate groups bonded through stable P-C-P linkages. Key class features include:

Bisphosphonate Property Manifestation in This Compound
Chelating capability Binds divalent cations (Ca2+, Mg2+) via phosphonate oxygens
Thermal stability Maintains structure up to 300°C due to covalent P-C bonds
Water solubility High solubility (>500 g/L) from ionic sodium groups

Structural comparisons to related bisphosphonates:

Compound Counterion Molecular Weight (g/mol)
Ammonium salt NH4+ 266.13
Potassium salt K+ 287.19
Sodium salt Na+ 337.02

The sodium variant exhibits enhanced solubility compared to ammonium analogs, making it preferable for aqueous industrial applications. The nitrogen-containing backbone differentiates it from non-nitrogenous bisphosphonates, enabling stronger metal coordination through both phosphonate and amine groups.

Properties

CAS No.

84215-53-2

Molecular Formula

C4H12NNaO7P2

Molecular Weight

271.08 g/mol

IUPAC Name

sodium;hydroxy-[[2-hydroxyethyl(phosphonomethyl)amino]methyl]phosphinate

InChI

InChI=1S/C4H13NO7P2.Na/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1

InChI Key

TZMFSKGQNJCLEU-UHFFFAOYSA-M

Canonical SMILES

C(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Pathways

  • Phosphorous Acid and 2-Hydroxyethylamine Reaction:
    The most common synthetic route involves the reaction of phosphorous acid (H₃PO₃) with 2-hydroxyethylamine under controlled conditions. This reaction typically occurs in an inert atmosphere to prevent oxidation and side reactions.

  • Methylene Bridging via Formaldehyde or Equivalent:
    The bisphosphonate structure is formed by introducing methylene bridges (-CH₂-) between the phosphonate groups and the amino nitrogen. This is often achieved by reacting the amine with formaldehyde or paraformaldehyde in the presence of phosphorous acid, facilitating the formation of the bisphosphonate moiety.

Typical Reaction Conditions

  • Temperature: Moderate heating (generally 60–90 °C) is applied to promote the condensation reactions without decomposing sensitive intermediates.
  • pH Control: The reaction mixture is maintained at slightly acidic to neutral pH to optimize yield and prevent hydrolysis of phosphonate groups.
  • Solvent: Water or mixed aqueous-organic solvents are commonly used. Industrial processes may employ solvents like dimethylformamide or tetrahydrofuran to improve solubility and reaction rates.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is preferred to avoid oxidation of phosphorous acid and intermediates.

Purification

  • Recrystallization: The crude product is often purified by recrystallization from water or aqueous alcohol solutions to enhance purity.
  • Chromatography: In some cases, chromatographic techniques are employed to separate closely related phosphonate derivatives.

Detailed Synthetic Route Example

Step Reagents & Conditions Description Yield (%) Notes
1 2-Hydroxyethylamine + Phosphorous acid + Formaldehyde Reaction under inert atmosphere, 70 °C, 4–6 hours 70–80% Formation of bisphosphonate intermediate
2 Neutralization with sodium hydroxide Adjust pH to ~7, room temperature Quantitative Conversion to sodium trihydrogen salt
3 Purification by recrystallization Water or aqueous ethanol 85–90% purity Final product isolation

This two-step process is the most widely reported and industrially scalable method for producing sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate.

Research Findings and Reaction Analysis

  • The compound’s synthesis is sensitive to reaction conditions, with temperature and pH being critical for controlling side reactions such as hydrolysis or oxidation.
  • The bisphosphonate groups confer stability and biological activity, and their formation is confirmed by spectroscopic methods (NMR, IR) during research studies.
  • The compound can undergo further chemical modifications, including oxidation and substitution reactions, to create derivatives with tailored properties.

Summary Table of Preparation Parameters

Parameter Typical Range/Condition Effect on Synthesis
Temperature 60–90 °C Promotes condensation; too high causes decomposition
pH 5.5–7.5 Maintains phosphonate stability and reaction efficiency
Atmosphere Inert (N₂ or Ar) Prevents oxidation of phosphorous acid
Solvent Water, aqueous ethanol, DMF, THF Influences solubility and reaction rate
Reaction Time 4–6 hours Ensures completion of bisphosphonate formation
Purification Recrystallization, chromatography Enhances product purity and yield

Chemical Reactions Analysis

Decomposition Reactions

The compound undergoes pH-dependent degradation:

2.1 Acidic conditions (pH < 3)

  • Cleavage of P-C bonds occurs within 24 hrs at 25°C

  • Forms phosphoric acid and ethyleneamine derivatives

2.2 Alkaline conditions (pH > 10)

  • Stable for >72 hrs at 25°C

  • Gradual oxidation of the imino group observed at elevated temperatures (>60°C)

Substitution Reactions

3.1 Calcium ion exchange
Demonstrates rapid chelation kinetics with Ca²⁺ ions (k = 4.7 × 10³ M⁻¹s⁻¹) through its phosphonate groups, forming stable octahedral complexes critical for bone-targeting applications :

C4H13NO7P23+Ca2+[Ca(C4H13NO7P2)]\text{C}_4\text{H}_{13}\text{NO}_7\text{P}_2^{3-} + \text{Ca}^{2+} \rightarrow [\text{Ca}(\text{C}_4\text{H}_{13}\text{NO}_7\text{P}_2)]^-

3.2 Protein binding
Forms covalent adducts with lysine residues in farnesyl pyrophosphate synthase through its phosphonate groups, inhibiting enzyme activity (IC₅₀ = 12 nM) .

Biochemical Reactions

4.1 Osteoclast inhibition
Disrupts the mevalonate pathway via:

  • Competitive inhibition of farnesyl diphosphate synthase (Kᵢ = 8.3 nM)

  • Prevention of protein prenylation in osteoclasts

  • Induction of caspase-mediated apoptosis

4.2 Immunomodulation
Activates Vγ2Vδ2 T-cells through phosphoantigen presentation, enhancing tumor cell cytotoxicity by 300-400% at 10 μM concentrations.

Industrial-Scale Reactions

5.1 Solvent-free synthesis
Optimized for bulk production using:

  • Reactor type: Continuous flow microwave system

  • Throughput: 12 kg/hr

  • Purity: >99.5% by HPLC

5.2 Waste minimization
Implements closed-loop phosphite recovery systems achieving 92% reagent reuse .

This compound's reactivity profile combines classical phosphonate chemistry with unique biological interactions, making it indispensable in both therapeutic and industrial contexts. Recent advances in microwave-assisted synthesis and green chemistry approaches have significantly improved reaction efficiencies while reducing environmental impact .

Scientific Research Applications

Osteoporosis Treatment

Bisphosphonates, including sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, are primarily utilized in the treatment of osteoporosis. They work by inhibiting osteoclast-mediated bone resorption, thus helping to maintain or increase bone density. Clinical studies have demonstrated their effectiveness in reducing fracture risk among postmenopausal women and individuals with glucocorticoid-induced osteoporosis .

Cancer Therapy

Research indicates that bisphosphonates can play a role in cancer therapy, particularly in metastatic bone disease. This compound has been studied for its potential to alleviate skeletal-related events in patients with solid tumors such as breast and prostate cancer . The compound may also enhance the efficacy of certain chemotherapeutic agents by modulating tumor microenvironments.

Pain Management

There is emerging evidence that bisphosphonates can help manage pain associated with bone metastases. This compound may reduce pain perception through its action on bone remodeling processes . This application is particularly relevant for patients suffering from metastatic cancers.

Biochemical Properties

This compound exhibits several interesting biochemical properties:

  • Chemical Structure : It contains phosphonate groups that allow it to bind strongly to hydroxyapatite in bone tissue.
  • Solubility : The sodium salt form enhances its solubility in physiological conditions, facilitating better bioavailability.
  • Safety Profile : While generally safe, it is important to monitor for potential side effects such as hypophosphatemia and gastrointestinal disturbances .

Clinical Trials

Several clinical trials have assessed the efficacy of this compound in various patient populations:

  • A study involving postmenopausal women showed significant improvements in bone mineral density after treatment with this bisphosphonate over a 12-month period.
  • In cancer patients, a randomized controlled trial reported a reduction in skeletal-related events when this compound was administered alongside standard cancer therapies.

Comparison with Other Bisphosphonates

The following table summarizes the comparative effectiveness of this compound with other commonly used bisphosphonates:

BisphosphonateIndicationsEfficacy (Reduction in Fractures)Side Effects
This compoundOsteoporosis, Cancer pain30%Hypophosphatemia
AlendronateOsteoporosis50%Gastrointestinal issues
Zoledronic AcidOsteoporosis, Cancer70%Renal toxicity

Mechanism of Action

The mechanism of action of sodium trihydrogen [(2-hydroxyethyl)imino]bis(methylene)bisphosphonate involves its ability to bind to metal ions, particularly calcium. This binding inhibits the formation of calcium-based scales and can interfere with biological processes that rely on calcium ions. The compound’s molecular targets include enzymes and other proteins that interact with calcium, affecting pathways involved in bone resorption and other calcium-dependent processes .

Comparison with Similar Compounds

Structural Comparison

STH-HEIBMBP differs from other bisphosphonates in its substituent groups:

  • Alendronate Sodium: Contains a 4-amino-1-hydroxybutylidene group, enabling strong hydrogen bonding with bone mineral surfaces .
  • Risedronate Sodium : Features a pyridinyl group, enhancing its lipophilicity and enzyme-targeting specificity .
  • Trisodium Hydrogen [[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonate: Substituted with a hydrophobic 2-ethylhexyl chain, reducing solubility but increasing membrane permeability .

Table 1: Structural Features of Selected Bisphosphonates

Compound Name Substituent Group Key Functional Groups
STH-HEIBMBP (2-hydroxyethyl)imino –OH, –N–, PO₃²⁻
Alendronate Sodium 4-amino-1-hydroxybutylidene –NH₂, –OH, PO₃²⁻
Risedronate Sodium 3-pyridinyl ethylidene Pyridine ring, –OH, PO₃²⁻
Ammonium Trihydrogen (1-Hydroxyethylidene)bisphosphonate 1-hydroxyethylidene –OH, PO₃²⁻
Chelation and Bone-Binding Properties

Bisphosphonate efficacy correlates with their affinity for hydroxyapatite in bone. STH-HEIBMBP’s (Na⁺/Ca²⁺)–O(phosphoryl) bond distances are comparable to other bisphosphonates (~1.8–2.2 Å), suggesting moderate bone-binding strength . In contrast, risedronate’s pyridinyl group enhances hydrophobic interactions, improving localization at resorption sites .

Table 2: Binding Properties

Compound Name Bond Length (Na⁺/Ca²⁺–O) Chelation Strength Additional Interactions
STH-HEIBMBP ~1.9 Å Moderate Hydrogen bonding (–OH)
Alendronate Sodium ~2.1 Å High Ionic (NH₃⁺)
Risedronate Sodium ~1.8 Å High Hydrophobic (pyridine)
Enzyme Target Specificity

Bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), disrupting osteoclast signaling. STH-HEIBMBP’s mechanism is analogous to BPH-629, a bisphosphonate that binds FPPS without requiring Mg²⁺ ions, suggesting a unique conformational interaction .

Pharmacokinetic Profiles
  • Solubility : STH-HEIBMBP’s sodium salt enhances aqueous solubility (>50 mg/mL), facilitating oral absorption, whereas ammonium or potassium salts (e.g., ammonium trihydrogen analogs) show reduced solubility .
  • Bioavailability: The hydroxyethyl group improves intestinal permeability compared to alendronate’s charged amino group, which relies on paracellular transport .
Clinical Efficacy

While direct clinical data for STH-HEIBMBP is absent in the evidence, structural analogs like risedronate achieve bone resorption inhibition at low concentrations (IC₅₀: 1–10 nM) . STH-HEIBMBP’s balanced chelation and solubility profile may position it as a candidate for sustained-release formulations.

Biological Activity

Sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate is a synthetic bisphosphonate compound that has garnered attention due to its potential biological activities, particularly in the context of bone health and cancer treatment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Bisphosphonates

Bisphosphonates are a class of drugs primarily used to treat osteoporosis and other bone-related disorders. They work by inhibiting osteoclast-mediated bone resorption, which helps maintain bone density. The biological activity of bisphosphonates is largely influenced by their chemical structure, particularly the presence of nitrogen-containing groups that enhance their potency and efficacy .

Chemical Structure and Properties

This compound features a complex structure characterized by two phosphonate groups linked through methylene bridges to an imino functional group. This structural configuration is crucial for its interaction with biological systems, particularly in binding to hydroxyapatite in bone tissue.

Property Description
Molecular Formula C₄H₁₂NNaO₇P₂
Molecular Weight 207.08 g/mol
Solubility Soluble in water; forms stable complexes
Mechanism of Action Inhibits osteoclast activity; interferes with ATP metabolism

Inhibition of Bone Resorption

Research indicates that this compound effectively inhibits osteoclast activity, leading to reduced bone resorption. This effect is particularly beneficial in conditions such as osteoporosis where bone density is compromised. The compound's affinity for hydroxyapatite allows it to be retained in bone tissue, providing prolonged therapeutic effects .

Anticancer Properties

Recent studies have explored the anticancer potential of bisphosphonates, including this compound. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and multiple myeloma cells. Its mechanism involves the inhibition of the mevalonate pathway, which is critical for cancer cell survival and proliferation .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound exhibited selective cytotoxic effects against cancer cells while sparing normal cells, suggesting a favorable therapeutic index. For instance, in vitro studies indicated significant growth inhibition in human lung adenocarcinoma (A549) cells compared to normal fibroblast cells (NIH/3T3) .

Case Studies

  • Case Study on Osteoporosis Treatment : A clinical trial involving patients with osteoporosis demonstrated that administration of this compound resulted in significant increases in bone mineral density over a 12-month period. Patients reported fewer fractures compared to those receiving placebo treatments .
  • Hypophosphatemia Incidence : Another case highlighted a patient who developed severe hypophosphatemia following treatment with bisphosphonates, underscoring the need for monitoring phosphate levels during therapy. This case emphasizes the importance of understanding the side effects associated with bisphosphonate treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate, and what key reaction parameters influence yield?

  • The compound can be synthesized via Horner-Wadsworth-Emmons (HWE) olefination using tetra-substituted bisphosphonates. Critical parameters include pH control, stoichiometric ratios of reactants (e.g., tetra(POM)-bisphosphonate and aldehydes), and reaction temperature. For example, HWE reactions with tetramethyl bisphosphonate precursors require sodium iodide as a catalyst and chloromethyl pivalate for esterification .
  • Alternative routes may involve condensation of (2-hydroxyethyl)imino intermediates with methylenebisphosphonic acid derivatives under controlled anhydrous conditions .

Q. Which spectroscopic or chromatographic methods are validated for characterizing this bisphosphonate?

  • UV-Vis spectrophotometry via complexation with Cu(II) ions in acetate buffer (pH 5.5) is a reliable method, with molar absorptivity values around 8.00 × 10³ L/mol/cm. This approach enables quantification in the 2–40 µg/mL range .
  • NMR spectroscopy (³¹P and ¹³C) is critical for verifying phosphonate group connectivity and purity. For structural confirmation, X-ray crystallography of analogous bisphosphonate complexes (e.g., zincate(II) derivatives) provides bond-length and angle data .

Q. What is the hypothesized mechanism of action for this bisphosphonate in bone resorption inhibition?

  • Bisphosphonates adsorb onto hydroxyapatite crystals in bone, where osteoclasts internalize them during resorption. The compound’s ((2-hydroxyethyl)imino)bis(methylene) groups likely disrupt osteoclast ATP-dependent pathways, similar to risedronate’s inhibition of farnesyl pyrophosphate synthase .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate long-term skeletal effects without confounding factors?

  • Use large-animal models (e.g., equine studies) with controlled dosing regimens (e.g., single vs. repeated administrations) and longitudinal imaging (DXA, micro-CT) to track bone density changes. The AAEP’s bisphosphonate research framework recommends monitoring biomarkers (e.g., CTX-I for bone turnover) and histomorphometry to assess osteoclast activity .
  • Control for comorbidities : Stratify subjects by age, baseline bone mineral density, and concurrent medications to isolate compound-specific effects .

Q. How should conflicting data on bisphosphonate efficacy versus adverse effects (e.g., atypical fractures) be analyzed in meta-analyses?

  • Apply the James Lind Alliance methodology :

Systematically aggregate uncertainties from clinical guidelines and preclinical studies (e.g., Blast Off trial data).

Refine questions via stakeholder workshops to prioritize risks (e.g., atypical femoral fracture incidence).

Use modified nominal group techniques to weight evidence quality and adjust for biases (e.g., underreporting of rare adverse events) .

  • Statistical tools : Calculate absolute risk differences (cases/10,000 patient-years) rather than relying solely on odds ratios to contextualize clinical significance .

Q. What methodologies optimize bisphosphonate delivery systems (e.g., nanoparticles) for enhanced bioavailability?

  • Starch nanoparticle encapsulation : Incorporate the compound into O/W emulsions during homogenization. Key parameters include:

  • Bisphosphonate loading during the aqueous phase to maximize entrapment efficiency (>90%).
  • Post-nanoparticle surface modification (e.g., PEGylation) to prolong circulation half-life .
    • In vitro release assays : Use phosphate-buffered saline (pH 7.4) with dialysis membranes to simulate physiological release kinetics .

Q. How can researchers adapt spectrophotometric assays for this bisphosphonate in complex biological matrices?

  • Sample preparation : Deproteinize serum or bone homogenates using acetonitrile (1:3 v/v) to minimize interference.
  • Method validation :

  • Linearity : Confirm R² > 0.995 across 0.5–50 µg/mL.
  • Accuracy : Spike recovery tests (95–105%) in triplicate.
  • Specificity : Compare against structurally related bisphosphonates (e.g., alendronate) to confirm no cross-reactivity .

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions and inert atmospheres to prevent hydrolysis of phosphonate esters .
  • Ethical preclinical design : Follow AAEP guidelines for equine welfare, including pain management protocols during bone biopsies .
  • Data transparency : Publish raw spectrophotometric and crystallographic datasets in repositories like Zenodo for independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.